Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic compound characterized by its unique structural features, which include a benzo[d]thiazole core, a pyrrolidine ring, and a phenylsulfonyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone belongs to the class of heterocyclic compounds, specifically thiazoles, which are known for their diverse biological activities. Its classification can be further detailed as follows:
The synthesis of benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be approached through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., THF or dioxane), and stoichiometry to optimize yield and purity .
The molecular structure of benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be represented as follows:
This structure indicates a complex arrangement of atoms that contribute to its chemical properties and biological activity.
Key molecular data include:
Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can participate in various chemical reactions due to its functional groups:
Understanding the reaction mechanisms is essential for optimizing synthetic routes and developing new derivatives with enhanced properties .
The mechanism of action for benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves interactions at the molecular level with specific biological targets:
In vitro studies have shown promising results regarding its efficacy against specific cancer cell lines, although detailed quantitative data is still under investigation.
Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for confirming structure and purity.
Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has potential applications in several fields:
Density Functional Theory (DFT) simulations provide critical insights into the electronic architecture of Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone. At the B3LYP/6-31G(d,p) computational level, the compound exhibits a planar benzothiazole unit (dihedral angle: 178.5°) linked to a twisted pyrrolidine-sulfonyl group. Key bond parameters include:
Table 1: Critical Bond Parameters from DFT Optimization
Bond | Length (Å) | Angle (°) | Nature |
---|---|---|---|
C8–N9 (amide) | 1.367 | 124.6 | Partial double bond |
S=O | 1.432 | 119.2 | Polar covalent |
N1–C2 (btz) | 1.292 | 126.4 | Conjugated |
(btz: benzothiazole; Data derived from B3LYP/6-31G(d,p) calculations [1] [9])
Natural Bond Orbital (NBO) analysis confirms charge delocalization across the molecule. The sulfonyl group acts as a strong electron-withdrawing moiety (charge: +1.32e), while the benzothiazole nitrogen exhibits significant electron density (-0.86e). Frontier molecular orbital analysis reveals a HOMO-LUMO energy gap of 3.78 eV, indicating moderate chemical reactivity. The HOMO is localized on the benzothiazole ring and amide carbonyl, while the LUMO occupies the phenylsulfonyl unit, suggesting charge transfer upon excitation [1] [10].
The pyrrolidine ring adopts two dominant conformers influencing biological interactions:
Table 2: Conformational Energy Landscape
Conformer | Energy (kcal/mol) | S–C Torsion (°) | Stabilizing Interactions |
---|---|---|---|
Envelope (C3-up) | 0.00 (reference) | 56.7 | C–H⋯O=S (2.42 Å) |
Twist | +1.24 | 62.3 | π-stacking (btz-phenyl, 3.81 Å) |
(Data from B3LYP/6-311+G* dynamics simulations [9])*
Molecular dynamics (10 ns simulation in explicit solvent) reveal rapid interconversion between conformers (τ = 4.7 ps). The sulfonyl group’s orientation directly modulates molecular polarity, with dipole moments ranging from 5.82 D (envelope) to 4.96 D (twist). This flexibility facilitates adaptation to diverse binding pockets. Crucially, the C–S bond exhibits restricted rotation (barrier: 9.3 kcal/mol) due to partial double-bond character from dπ–pπ conjugation, locking the phenyl ring perpendicular to the pyrrolidine plane [8] [9].
Docking studies (Glide SP/XP) against kinase and GPCR targets reveal high-affinity interactions:
Kinase Targets (CDK2, VEGFR2)
Table 3: Docking Scores Against Therapeutic Targets
Target (PDB) | Docking Score (kcal/mol) | Key Interactions | Inhibition Constant (μM) |
---|---|---|---|
CDK2 (2KW6) | -12.3 | H-bonds: Leu83, Glu81; π-stack: Phe82 | 0.87 |
VEGFR2 (3VHE) | -10.9 | Ionic: Lys868; Hydrophobic: Ile1044, Phe1047 | 1.24 |
5-HT2A (6A93) | -9.7 | H-bond: Ser159; π-cation: Lys229 | 3.81 |
(SP/XP docking with OPLS4 force field; 50 docking poses analyzed [7] [8])
GPCR Targets (5-HT2A, TRPV1)
The scaffold shares key pharmacophoric features with clinically validated heterocycles:
Benzothiazole Analogues
Pyrrolidine-Sulfonyl Hybrids
The unique juxtaposition of electron-rich benzothiazole and electron-deficient sulfonyl-pyrrolidine creates a "push-pull" system enabling dual binding modes:
This multifunctionality positions the compound as a privileged scaffold for polypharmacological drug design, particularly in oncology and neuropharmacology [7] [8] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: